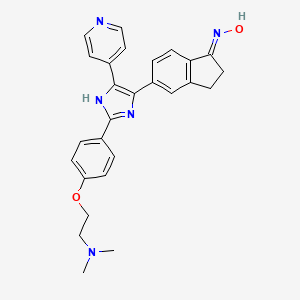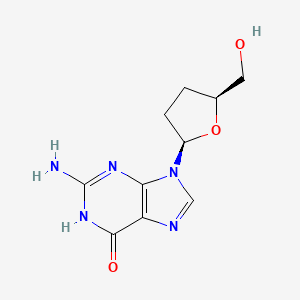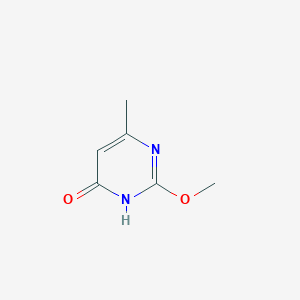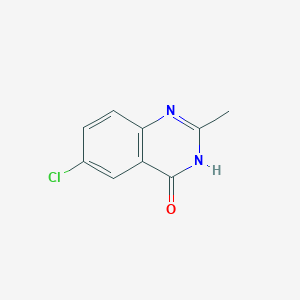
ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate is an organic compound with a complex structure that includes an amino group, a chloroacetyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to introduce the amino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oxo derivatives with altered functional groups.
Reduction: Hydroxy derivatives with enhanced reactivity.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Ethyl (2E)-3-amino-2-(chloroacetyl)but-2-enoate can be compared with similar compounds such as:
Ethyl (2E)-2-(chloroacetyl)-3-[(4-ethoxyphenyl)amino]but-2-enoate: This compound has an additional ethoxyphenyl group, which may alter its reactivity and biological activity.
Ethyl (2E)-2-(chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and potential for diverse applications.
Properties
CAS No. |
65713-76-0 |
|---|---|
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl 4-chloro-2-ethanimidoyl-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C8H12ClNO3/c1-3-13-8(12)7(5(2)10)6(11)4-9/h10-11H,3-4H2,1-2H3 |
InChI Key |
XEMSYXJMPIRINH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
Isomeric SMILES |
CCOC(=O)/C(=C(\CCl)/O)/C(=N)C |
Canonical SMILES |
CCOC(=O)C(=C(CCl)O)C(=N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Z)-(3,4-dichloroanilino)methylidene]-2H-chromene-2,4-dione](/img/structure/B1417417.png)

![3-[(4-isopropylanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417419.png)
![3-{(Z)-[4-(trifluoromethyl)anilino]methylidene}-2H-chromene-2,4-dione](/img/structure/B1417420.png)
![ethyl 4,4,4-trifluoro-3-hydroxy-2-{[(5-methyl-1H-pyrazol-3-yl)imino]methyl}but-2-enoate](/img/structure/B1417424.png)


![5-Methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1417427.png)
![2-[(4-Methoxyanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417429.png)
![4-hydroxy-6-methyl-3-(2-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}ethanehydrazonoyl)-2H-pyran-2-one](/img/structure/B1417431.png)
![2-{[(2-piperazin-1-ylethyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1417432.png)
![5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(hydroxyamino)-1,3-thiazol-4(5H)-one](/img/structure/B1417433.png)


